

Navafenterol Saccharinate for COPD Research: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Navafenterol saccharinate

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of **Navafenterol saccharinate** (also known as AZD8871), a novel, inhaled, long-acting dual-pharmacology muscarinic antagonist and β_2 -adrenoceptor agonist (MABA) in development for the treatment of Chronic Obstructive Pulmonary Disease (COPD).^[1]

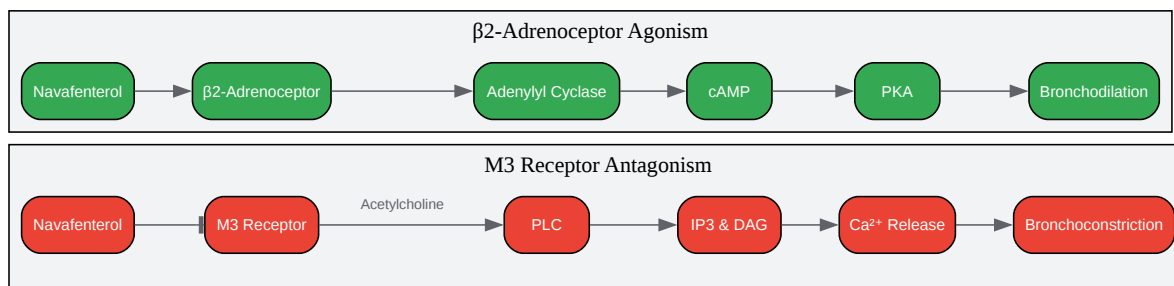
Core Mechanism of Action

Navafenterol is a single molecule designed to act on two key pathways involved in the pathophysiology of COPD:

- **M3 Muscarinic Receptor Antagonism:** By blocking the M3 receptors on airway smooth muscle, Navafenterol inhibits acetylcholine-induced bronchoconstriction.^[1]
- **β_2 -Adrenoceptor Agonism:** By stimulating β_2 -adrenoceptors, Navafenterol induces bronchodilation through the relaxation of airway smooth muscle.^[1]

This dual mechanism allows for a synergistic bronchodilator effect from a single therapeutic agent.^[1]

Signaling Pathway



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Caption: Dual signaling pathway of Navafenterol in airway smooth muscle cells.

Preclinical Data

In Vitro Receptor Binding and Functional Activity

Navafenterol has demonstrated high potency and selectivity in a range of in vitro assays.

Receptor/Enzyme	Assay Type	Species	Value	Unit	Reference
M1 Muscarinic Receptor	Radioligand Binding	Human	9.9	pIC ₅₀	[2]
M2 Muscarinic Receptor	Radioligand Binding	Human	9.9	pIC ₅₀	[2]
M3 Muscarinic Receptor	Radioligand Binding	Human	9.5	pIC ₅₀	[2]
M4 Muscarinic Receptor	Radioligand Binding	Human	10.4	pIC ₅₀	[2]
M5 Muscarinic Receptor	Radioligand Binding	Human	8.8	pIC ₅₀	[2]
β ₁ -Adrenoceptor	Functional Assay	Human	9.0	pEC ₅₀	[2]
β ₂ -Adrenoceptor	Functional Assay	Human	9.5	pEC ₅₀	[2]
β ₃ -Adrenoceptor	Functional Assay	Human	8.7	pEC ₅₀	[2]
M3 Receptor Dissociation	Kinetic Assay	Human	4.97	Half-life (hours)	[1]
M2 Receptor Dissociation	Kinetic Assay	Human	0.46	Half-life (hours)	[1]
Electrically Stimulated Trachea	Functional Assay	Guinea Pig	8.6	pIC ₅₀	[1] [3]

Spontaneous Tone Isolated Trachea	Functional Assay	Guinea Pig	8.8	pEC ₅₀	[1] [3]
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In Vivo Bronchoprotective Effects

In vivo studies in animal models have confirmed the bronchoprotective and long-lasting effects of Navafenterol.

Animal Model	Challenge	Effect	Measurement	Value	Unit	Reference
Guinea Pig	Acetylcholine	Bronchoprotection	Dose-proportional inhibition	ID ₄₀ of 0.40	µg/kg	[2]
Dog	Acetylcholine	Bronchoprotection	Long-lasting effect	>24	Half-life (hours)	[1] [3]
Guinea Pig	Pilocarpine	Antisialagogue	Maximal inhibition of sialorrhea	65 ± 11	% at 300 µg/mL	[2]

Clinical Data

Navafenterol has undergone Phase I and Phase IIa clinical trials to evaluate its safety, tolerability, pharmacokinetics, and efficacy in healthy volunteers and patients with COPD.

Phase I Clinical Trial (NCT02573155)

This study assessed single ascending doses of Navafenterol in patients with moderate to severe COPD.[\[4\]](#)

Treatment Group	N	Change from Baseline in Trough FEV ₁ (L)	p-value vs Placebo	Reference
Navafenterol 400 µg	38	0.111	<0.0001	
Navafenterol 1800 µg	38	0.210	<0.0001	
Placebo	38	-	-	
Indacaterol 150 µg	38	-	-	
Tiotropium 18 µg	38	-	-	

FEV₁: Forced Expiratory Volume in 1 second

Phase IIa Clinical Trial (NCT03645434)

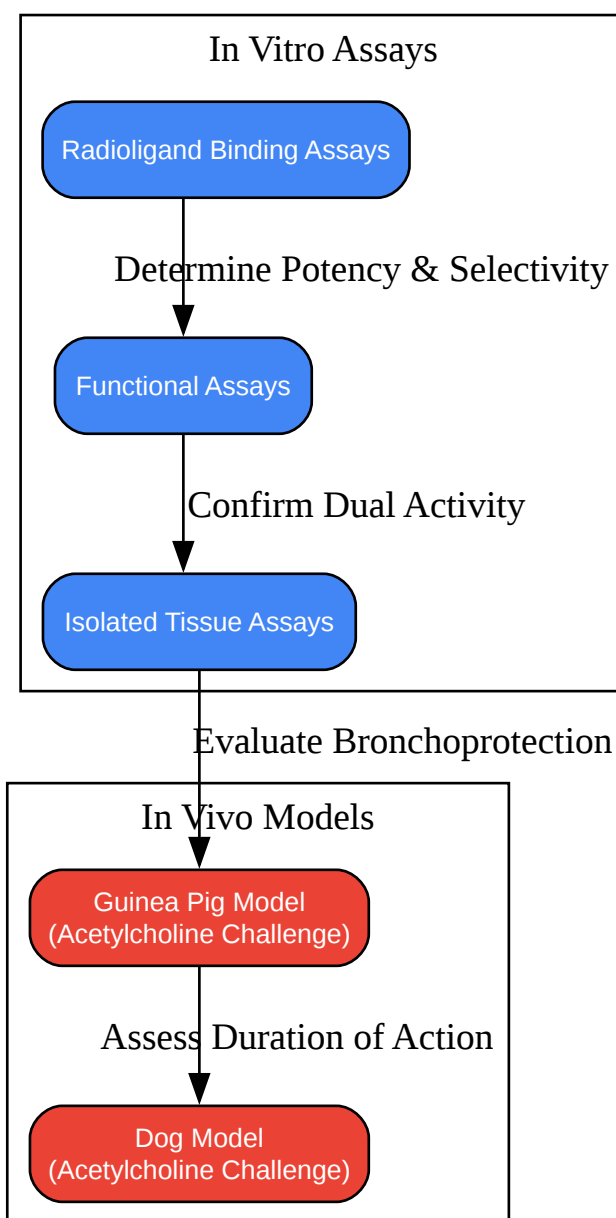
This study evaluated the efficacy and safety of once-daily Navafenterol over a 14-day period in patients with moderate-to-severe COPD.[\[5\]](#)

Treatment Group	N	LS Mean Difference in Trough FEV ₁ vs Placebo (L)	p-value vs Placebo	LS Mean Difference in Trough FEV ₁ vs Umeclidinium/Vilanterol (L)	p-value vs Umeclidinium/Vilanterol	Reference
Navafenterol 600 µg	73	0.202	<0.0001	-0.046	0.075	[5]
Umeclidinium/Vilanterol (62.5/25 µg)	73	-	-	-	-	[5]
Placebo	73	-	-	-	-	[5]

LS Mean: Least-Squares Mean

Experimental Protocols

Preclinical Experimental Workflows



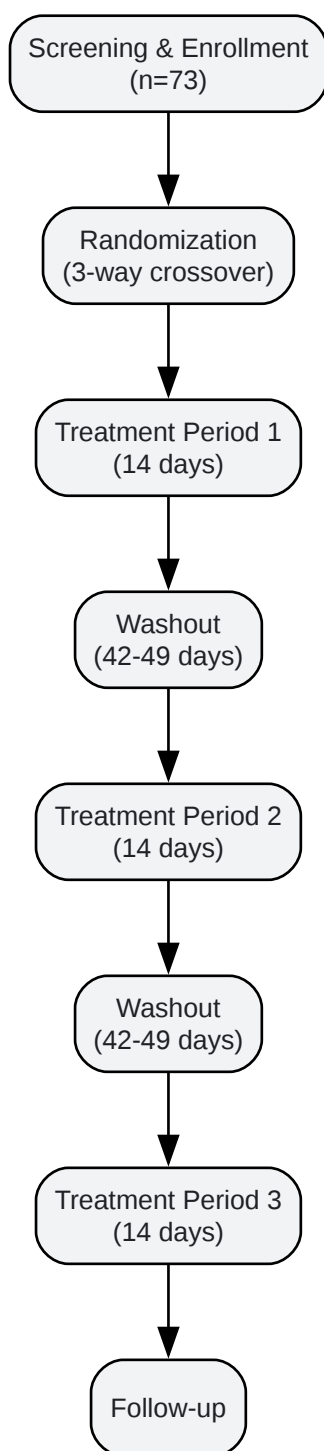
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Caption: A generalized workflow for the preclinical evaluation of Navafenterol.

- Objective: To determine the binding affinity of Navafenterol for muscarinic and adrenergic receptors.
- Methodology:

- Membrane Preparation: Membranes from cells expressing the human recombinant receptor subtypes (M1-M5, β_1 - β_3) are prepared.
- Incubation: The membranes are incubated with a specific radioligand and varying concentrations of Navafenterol.
- Separation: Bound and free radioligand are separated by filtration.
- Detection: Radioactivity of the filter-bound complex is measured using a scintillation counter.
- Analysis: The concentration of Navafenterol that inhibits 50% of the specific radioligand binding (IC_{50}) is determined and converted to an inhibition constant (K_i). The pIC_{50} is calculated as the negative logarithm of the IC_{50} .
- Objective: To assess the ability of Navafenterol to protect against induced bronchoconstriction.
- Methodology:
 - Animal Preparation: Male Dunkin-Hartley guinea pigs are used.
 - Drug Administration: Navafenterol is administered via inhalation (nebulization).
 - Bronchoconstriction Induction: Acetylcholine is administered intravenously to induce bronchoconstriction.
 - Measurement: Airway resistance is measured to assess the degree of bronchoconstriction.
 - Analysis: The dose of Navafenterol required to inhibit the acetylcholine-induced bronchoconstriction by 40% (ID_{40}) is calculated.[\[2\]](#)

Clinical Trial Protocol Workflow (NCT03645434 - Phase IIa)



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Caption: Workflow for the Phase IIa clinical trial (NCT03645434).

- Design: A multicenter, randomized, double-blind, double-dummy, three-way crossover study. [\[5\]](#)

- Population: Patients with moderate-to-severe COPD.[5]
- Treatments:
 - Navafenterol 600 µg once daily
 - Umeclidinium/Vilanterol (62.5/25 µg) once daily
 - Placebo[5]
- Primary Endpoint: Change from baseline in trough FEV₁ on day 15.[5]
- Secondary Endpoints:
 - Change from baseline in peak FEV₁
 - Change from baseline in Breathlessness, Cough and Sputum Scale (BCSS)
 - Change from baseline in COPD Assessment Tool (CAT)
 - Adverse events
 - Pharmacokinetics[5]

Safety and Tolerability

Across clinical trials, Navafenterol has been generally well-tolerated.[5] In the Phase IIa study, the safety profile of Navafenterol was similar to that of placebo and the active comparator.[5] No serious adverse events were reported in the Navafenterol treatment period.[5] In a Phase I study, the most frequently reported treatment-emergent adverse events were headache and nasopharyngitis.[6]

Conclusion

Navafenterol saccharinate represents a promising advancement in COPD therapy, offering the benefits of dual bronchodilation in a single molecule. Its potent and selective preclinical profile has been supported by positive efficacy and safety data in early-phase clinical trials.

Further investigation in larger, long-term clinical trials is warranted to fully establish its role in the management of COPD.[7]

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- To cite this document: BenchChem. [Navafenterol Saccharinate for COPD Research: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b605785#navafenterol-saccharinate-for-copd-research]

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